

# Introduction: The Versatile 1,2,4-Oxadiazole Scaffold

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## Compound of Interest

Compound Name: 3-Methyl-1,2,4-oxadiazol-5-ol

Cat. No.: B1461067

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The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.<sup>[1][2]</sup> Its derivatives are integral components of numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[2][3]</sup> The stability of the 1,2,4-oxadiazole ring, combined with its capacity to act as a bioisosteric replacement for ester and amide groups, makes it a privileged scaffold in modern drug design.<sup>[2][4]</sup> This guide focuses on a specific, yet foundational, member of this class: **3-Methyl-1,2,4-oxadiazol-5-ol**. We will delve into its core chemical properties, synthesis, reactivity, and its potential as a versatile building block in the development of novel therapeutics.

## Part 1: Core Molecular Structure and Physicochemical Properties

The chemical identity of **3-Methyl-1,2,4-oxadiazol-5-ol** is defined by its structure, which gives rise to its fundamental properties. A critical aspect of this molecule is its existence in a tautomeric equilibrium, a phenomenon that dictates its reactivity and interactions.

## Tautomerism: The Hydroxy-Oxo Equilibrium

**3-Methyl-1,2,4-oxadiazol-5-ol** exists as a dynamic equilibrium between two tautomeric forms: the hydroxy ('-ol' or enol) form and the more stable oxo ('-one' or keto) form, correctly named 3-methyl-1,2,4-oxadiazol-5(4H)-one.<sup>[5]</sup> This equilibrium is fundamental to its chemical behavior.

[6][7][8] The keto tautomer generally predominates due to the greater stability of the carbon-oxygen double bond.[8]

Caption: Tautomeric equilibrium of the title compound.

The solvent environment can significantly influence the position of this equilibrium.[6][7] Non-polar solvents may favor the enol form through intramolecular hydrogen bonding, while polar solvents can stabilize the more polar keto form.[6][7]

## Physicochemical Data

The fundamental properties of **3-Methyl-1,2,4-oxadiazol-5-ol** are summarized below. These values are primarily based on the more stable keto tautomer.

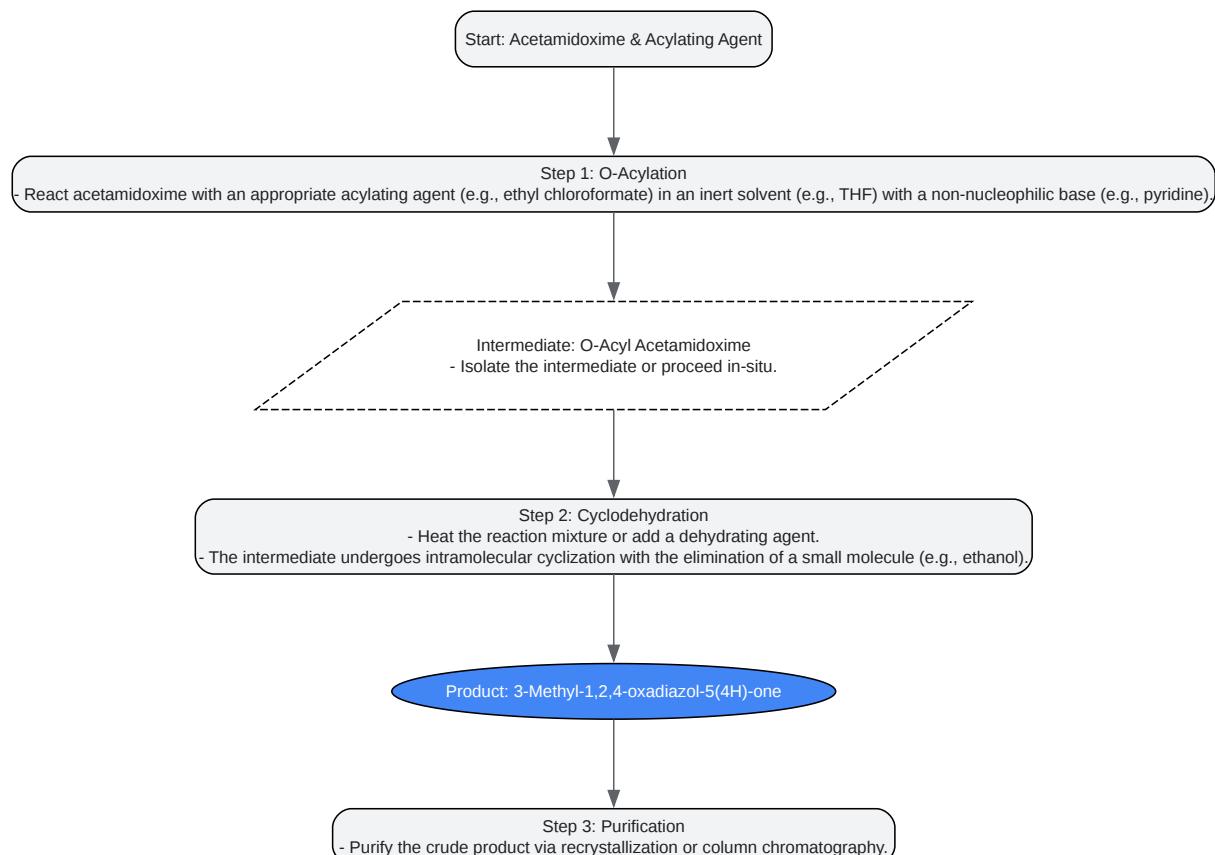
Property	Value	Source
IUPAC Name	3-methyl-1,2,4-oxadiazol-5(4H)-one	PubChem[5]
CAS Number	52386-40-0	PubChem[5]
Molecular Formula	C <sub>3</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[5]
Molecular Weight	100.08 g/mol	PubChem[5]
InChIKey	RKRLQDJTVWZXMM-UHFFFAOYSA-N	PubChem[5]
Canonical SMILES	CC1=NOC(=O)N1	PubChem[5]
Computed XLogP3	-0.2	PubChem[5]
Hydrogen Bond Donors	1	PubChem[5]
Hydrogen Bond Acceptors	3	PubChem[5]

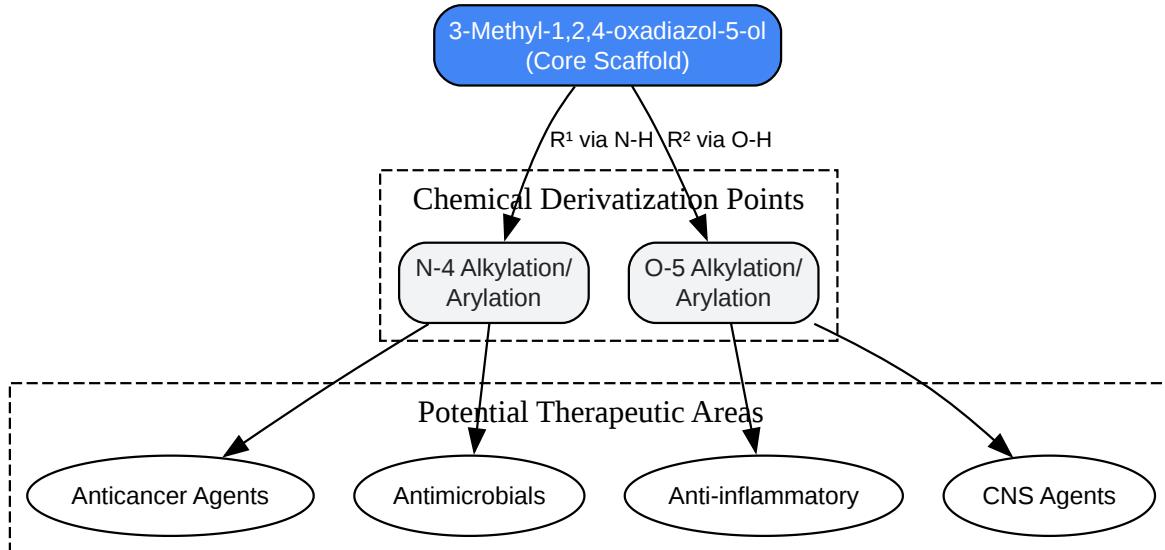
## Part 2: Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of **3-Methyl-1,2,4-oxadiazol-5-ol** is crucial for its application as a chemical building block.

## General Synthesis Protocol

The most common and reliable method for constructing the 1,2,4-oxadiazole ring is through the cyclization of O-acylated amidoximes.<sup>[9][10]</sup> This process involves two main stages: the acylation of an amidoxime followed by a thermal or base-catalyzed cyclodehydration.





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## References

- 1. [soc.chim.it](http://soc.chim.it) [soc.chim.it]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-1,2,4-oxadiazol-5-ol | C<sub>3</sub>H<sub>4</sub>N<sub>2</sub>O<sub>2</sub> | CID 135546352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [mdpi.com](http://mdpi.com) [mdpi.com]
- 7. [masterorganicchemistry.com](http://masterorganicchemistry.com) [masterorganicchemistry.com]

- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
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